4-(4-Phenylbuta-1,3-dien-1-yl)aniline
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Overview
Description
4-(4-Phenylbuta-1,3-dien-1-yl)aniline is an organic compound with the molecular formula C16H15N. It is characterized by a phenyl group attached to a butadiene moiety, which is further connected to an aniline group. This compound is known for its extended π-conjugated system, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenylbuta-1,3-dien-1-yl)aniline typically involves the coupling of aniline derivatives with phenyl-substituted butadiene precursors. One common method is the palladium-catalyzed cross-coupling reaction, where aniline is reacted with 4-bromo-1,3-butadiene in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(4-Phenylbuta-1,3-dien-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the double bonds in the butadiene moiety to single bonds.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-(4-Phenylbuta-1,3-dien-1-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-(4-Phenylbuta-1,3-dien-1-yl)aniline involves its interaction with specific molecular targets and pathways. The extended π-conjugated system allows it to interact with various biological molecules, potentially inhibiting or activating specific pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Aminophenyl)-4-phenyl-1,3-butadiene
- 4-Amino-4’-methoxystilbene
- trans-2-(4’-Aminostyryl)-thiophene
Uniqueness
4-(4-Phenylbuta-1,3-dien-1-yl)aniline is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Its extended π-conjugated system is particularly noteworthy, as it enhances its ability to participate in various chemical reactions and interact with biological targets .
Properties
CAS No. |
89762-36-7 |
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Molecular Formula |
C16H15N |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
4-(4-phenylbuta-1,3-dienyl)aniline |
InChI |
InChI=1S/C16H15N/c17-16-12-10-15(11-13-16)9-5-4-8-14-6-2-1-3-7-14/h1-13H,17H2 |
InChI Key |
MXZZYJRBTFDAHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)N |
Origin of Product |
United States |
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